molecular formula C22H22N2O4S2 B2647411 3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)propanamide CAS No. 389077-26-3

3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)propanamide

Cat. No. B2647411
CAS RN: 389077-26-3
M. Wt: 442.55
InChI Key: UETHZOFEBNIQFN-UYRXBGFRSA-N
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Description

3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)propanamide is a useful research compound. Its molecular formula is C22H22N2O4S2 and its molecular weight is 442.55. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative Activity

Research has explored the antiproliferative activity of thiazolidine-2,4-dione derivatives against human cancer cell lines. These compounds, including 3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)propanamide, have shown potential in inhibiting the growth of various cancer cells, such as HeLa, HT-29, MCF-7, and HepG-2. This suggests their possible application in cancer therapy (Chandrappa et al., 2008).

Crystal Structure and Biological Studies

Studies on 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives, closely related to the compound , have provided insights into their crystal structure and biological activities. These compounds have demonstrated significant antioxidant and antibacterial properties against pathogens like Staphylococcus aureus, hinting at their potential use in developing new antimicrobial agents (Karanth et al., 2019).

Synthesis and Analytical Applications

Research has also been conducted on the synthesis and analytical applications of fluorine-substituted spirosteroidalthiazolidin-4-one derivatives of sulfa drugs. These compounds, which share structural features with 3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)propanamide, have shown antimicrobial activity against various pathogens and potential utility in water treatment applications (Makki et al., 2016).

Potential Antimicrobial Agents

Another study synthesized N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl}acetamide derivatives to determine their antimicrobial activity. These compounds showed promising results against bacteria like Staphylococcus aureus, Escherichia coli, and fungi such as Aspergillus niger, indicating their potential as antimicrobial agents (Baviskar et al., 2013).

Solar Cell Applications

A study on organo-sulfur compounds related to thiazolidin-3-yl derivatives has highlighted their application in dye-sensitized and quantum-dot sensitized solar cells. These compounds show improved redox behavior and power conversion efficiency, suggesting their potential in the development of more efficient solar cells (Rahman et al., 2018).

Anticancer Potential

Research on the synthesis and evaluation of thiazolidin-4-one derivatives, structurally similar to the compound of interest, has demonstrated moderate antitumor activity against various cancer cell lines, including UO31 renal cancer cells. This suggests potential applications in developing new anticancer therapies (Horishny & Matiychuk, 2020).

properties

IUPAC Name

3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S2/c1-14-5-4-6-16(11-14)23-20(25)9-10-24-21(26)19(30-22(24)29)13-15-7-8-17(27-2)18(12-15)28-3/h4-8,11-13H,9-10H2,1-3H3,(H,23,25)/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETHZOFEBNIQFN-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCN2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)CCN2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)propanamide

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